![molecular formula C20H24N2O3S2 B2531850 (5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 681480-40-0](/img/structure/B2531850.png)

(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

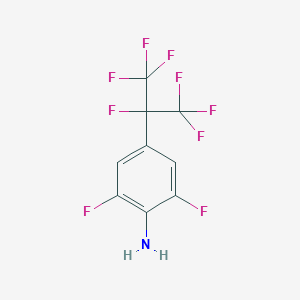

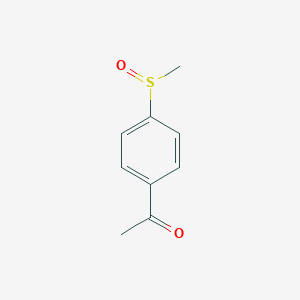

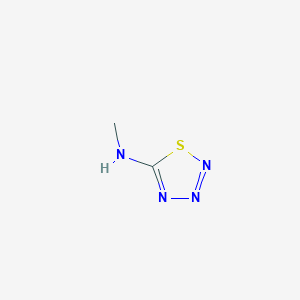

The compound of interest, (5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, is a derivative of thiazolidinone, a class of compounds known for their potential pharmacological activities. Thiazolidinones are heterocyclic compounds containing a sulfur atom, a nitrogen atom, and an oxygen atom within a five-membered ring structure. These compounds have been extensively studied due to their wide range of biological activities, including antitumor properties.

Synthesis Analysis

The synthesis of thiazolidinone derivatives typically involves the reaction of rhodanine or related sulfur-containing heterocycles with various aldehydes or ketones to form the characteristic 5-ylidene moiety. For instance, the synthesis of 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid esters and amides involves the reaction of 3-methylbutanoyl chloride with ethanol and amines . Similarly, the synthesis of 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one is achieved by reacting 5-(4-fluorophenyl)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine with mercaptoacetic acid . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy was employed.

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a thiazolidinone ring, which can adopt various conformations. For example, the thiazolidinone ring in the compound 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one adopts a twist conformation . The substituent rings, such as the 4-methoxyphenyl ring, can be oriented at different angles relative to the core thiazolidinone ring, influencing the overall molecular geometry and potentially the compound's biological activity.

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions, primarily at the reactive 5-ylidene moiety. The reactivity with different aldehydes or ketones to form the 5-ylidene derivatives is a key step in the synthesis of these compounds . The presence of functional groups such as esters, amides, or sulfanyl groups can also influence the reactivity of the compound, allowing for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure and the nature of their substituents. The in silico prediction of physicochemical properties and drug likeness is an important step in the development of these compounds as potential therapeutic agents. For example, the physicochemical properties and drug likeness of 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid esters and amides were predicted in silico, which is a common practice in drug discovery . These properties include solubility, lipophilicity, and chemical stability, which are crucial for the compound's bioavailability and efficacy.

Relevant Case Studies

The antitumor activity of thiazolidinone derivatives has been evaluated in various in vitro studies. For instance, the synthesized esters and amides mentioned in paper exhibited moderate activity against most human cancer cell lines, with the CCRF-CEM leukemia cell line being the most sensitive. Similarly, the 5-ylidene derivatives of 3-(morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one showed moderate antitumor activity, with renal cancer cell lines UO31 and TK10 being most sensitive . These case studies highlight the potential of thiazolidinone derivatives as antitumor agents and warrant further investigation into their mechanism of action and therapeutic potential.

Applications De Recherche Scientifique

Hetero-Diels–Alder Reactions

This compound, as part of the 1,3-thiazolidin-4-one class, has been utilized in Hetero-Diels–Alder reactions. For instance, similar 5-ylidene-4-sulfanylidene-1,3-thiazolidin-2-ones have been reacted with N,N′-bis(methoxycarbonyl)-1,4-benzoquinone diimine, leading to the formation of various diylidenedicarbamates with significant yields (Velikorodov, Shustova, & Kovalev, 2017).

Antitumor Activity

Another area of research involves examining the antitumor properties of 1,3-thiazolidin-4-one derivatives. Synthesis of certain derivatives has shown moderate activity against various malignant tumor cells, with particular sensitivity observed in renal cancer cell lines (Horishny, Chaban, & Matiychuk, 2020).

Pharmacological Evaluation

1,3-Thiazolidin-4-one derivatives have been evaluated for their potential pharmacological properties. For example, the synthesis and assessment of pyrazolines based thiazolidin-4-one derivatives have indicated their potential for anti-cancer and anti-HIV activities (Patel et al., 2013).

Radical Scavenging Activity

Some derivatives of 1,3-thiazolidin-4-one have been synthesized and evaluated for their radical scavenging activities. These compounds have shown significant activity in trapping stable free radicals, which is essential for antioxidant properties (Kumar, Gnanendra, & Naik, 2009).

Synthesis of New Derivatives

Research has also focused on synthesizing novel derivatives of 1,3-thiazolidin-4-one for various biological activities. For instance, new thiazolidinone, thiazoline, and thiophene derivatives have been synthesized and evaluated for antimicrobial properties, showing promising results in some cases (Gouda, Berghot, Shoeib, & Khalil, 2010).

Propriétés

IUPAC Name |

(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S2/c1-25-16-9-5-4-8-15(16)14-17-19(24)22(20(26)27-17)13-10-18(23)21-11-6-2-3-7-12-21/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3/b17-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOZEMHPOJEYFD-VKAVYKQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)CCC(=O)N3CCCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Naphthyl 2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetate](/img/structure/B2531778.png)

![1-[4-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2531780.png)

![6-[2-(4-Methoxyphenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2531786.png)